2,6-Dimethylcyclohexanone 2,6-Dimethylcyclohexanone 2,6-Dimethylcyclohexanone, mixture of isomers is a clear, light yellow liquid. The adsorption of traces of 2,6-dimethylcyclohexanone, a volatile organic compound, from liquid toluene was studied. cis- and trans-isomers of 2,6-Dimethylcyclohexanonereacts with hydroxylamine hydrochloride and potassium hydroxide in methanol solution gives cis- and trans-dimethylcyclohexanone oxime.

Brand Name: Vulcanchem
CAS No.: 2816-57-1
VCID: VC21195709
InChI: InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
SMILES: CC1CCCC(C1=O)C
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol

2,6-Dimethylcyclohexanone

CAS No.: 2816-57-1

Cat. No.: VC21195709

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylcyclohexanone - 2816-57-1

Specification

CAS No. 2816-57-1
Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
IUPAC Name 2,6-dimethylcyclohexan-1-one
Standard InChI InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
Standard InChI Key AILVYPLQKCQNJC-UHFFFAOYSA-N
SMILES CC1CCCC(C1=O)C
Canonical SMILES CC1CCCC(C1=O)C

Introduction

Industrial Synthesis and Process Optimization

The industrial production of 2,6-dimethylcyclohexanone primarily involves catalytic hydrogenation of 2,6-dimethylphenol (2,6-DMP). A patented process demonstrates high-efficiency conversion under controlled conditions :

Reaction Pathway and Conditions

  • Catalytic Hydrogenation:

    • Substrate: 2,6-Dimethylphenol

    • Catalyst: Palladium (0.5–1%) or platinum supported on carbon or alumina

    • Temperature: 150–250°C

    • Pressure: 100–300 PSIG

    • Gas Ratios: 5–20 moles of NH₃ and H₂ per mole of 2,6-DMP

  • Key Byproducts:

    • 2,6-Dimethylcyclohexanol (partial hydrogenation product)

    • 2,6-Dimethylaniline (minor side product)

Performance Metrics

Under optimal conditions, this method achieves >99% conversion of 2,6-DMP and >95% selectivity toward 2,6-dimethylcyclohexylamine, a precursor to agrochemicals . Representative data from continuous reactor trials are summarized below:

CatalystTemperature (°C)Pressure (PSIG)Conversion (%)Selectivity (%)
0.5% Pd/C20022599.997.0
1% Pd/Al₂O₃20022597.594.3

This process is scalable and aligns with green chemistry principles due to minimal intermediate purification requirements .

Chemical Reactivity and Stereochemical Outcomes

Sodium Borohydride Reduction

2,6-Dimethylcyclohexanone undergoes reduction with sodium borohydride (NaBH₄) to yield stereoisomeric alcohols. The reaction mechanism involves nucleophilic attack of hydride ions on the electrophilic carbonyl carbon, producing 2,6-dimethylcyclohexanol :

Stereochemical Analysis

  • Starting Material: 80:20 cis:trans isomer mixture

  • Products:

    • Cis Isomer: Forms a single meso alcohol due to internal plane of symmetry.

    • Trans Isomer: Generates two enantiomeric alcohols (R,R and S,S configurations).

Gas chromatography analysis of the product mixture reveals a cis:trans alcohol ratio mirroring the starting ketone’s isomer distribution, confirming the reaction’s stereospecificity .

Analytical Characterization

  • IR Spectroscopy:

    • Ketone: Strong absorption at ~1,710 cm⁻¹ (C=O stretch).

    • Alcohol: Broad peak at ~3,300 cm⁻¹ (O-H stretch) post-reduction .

Applications in Agrochemical Synthesis

2,6-Dimethylcyclohexanone serves as a critical intermediate in synthesizing herbicides, fungicides, and plant growth regulators. For example, its hydrogenation and amination product, 2,6-dimethylcyclohexylamine, is a building block for:

  • Herbicides: Selective weed control agents.

  • Fungicides: Compounds targeting fungal pathogens in crops .

Physical and Spectroscopic Properties

Key Physical Data :

  • Boiling Point: 198–202°C (estimated)

  • Density: 0.92 g/cm³ (predicted)

  • Solubility: Miscible with organic solvents (e.g., methanol, ethanol).

Structural Insights

  • Cis Isomer: Methyl groups on the same side of the ring, creating a symmetrical structure.

  • Trans Isomer: Methyl groups on opposite sides, leading to chiral centers.

Analytical Methods for Characterization

  • Gas Chromatography (GC): Resolves cis/trans isomers based on retention times.

  • Infrared Spectroscopy (IR): Identifies functional group transformations (e.g., ketone → alcohol).

  • Nuclear Magnetic Resonance (NMR): Distinguishes stereoisomers through coupling constants and chemical shifts .

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